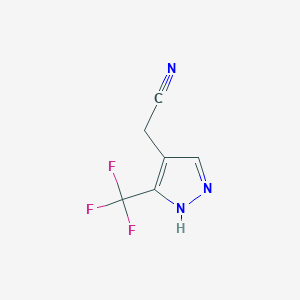

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

描述

属性

IUPAC Name |

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZODRWXBWYFIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Silver-Catalyzed [3 + 2] Cycloaddition of Dicyanoalkenes with Trifluorodiazoethane

A highly efficient and regioselective method involves a silver-catalyzed direct [3 + 2] cycloaddition between dicyanoalkenes and trifluorodiazoethane. This method was demonstrated to produce 3-trifluoromethyl pyrazole-4-carbonitriles, structurally related to 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, in good yields and with excellent regioselectivity.

- Use of 1,2-dicyanoalkenes dissolved in dimethylformamide.

- Addition of tetramethylethylenediamine as a ligand.

- Room temperature stirring for 12 hours.

- Post-reaction workup includes extraction and treatment with sodium hypochlorite to quench cyanide by-products.

- Purification by silica gel chromatography.

Optimization and Mechanistic Insights:

- Silver salts (AgOAc, Ag2CO3) catalyze the reaction effectively.

- Other metal salts (Cu, Fe, Zn, Co, Ni, Mg) yield lower product amounts.

- The presence of two cyano groups on the alkene is critical for the cycloaddition.

- Formation of silver trifluorodiazoethylide species was confirmed by 19F- and 1H-NMR studies, supporting the proposed mechanism.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | AgOAc or Ag2CO3 | Catalytic amounts (reduced from stoichiometric) |

| Solvent | Dimethylformamide (DMF) | 0.5 mol/L concentration |

| Temperature | Room temperature | Mild conditions |

| Reaction Time | 12 hours | Sufficient for complete conversion |

| Ligand | Tetramethylethylenediamine (TMEDA) | Enhances catalyst activity |

| Workup | EtOAc extraction, NaClO quench | Removes cyanide by-products |

One-Pot Synthesis via Transient Trifluoromethylhydrazine Intermediates

Another method utilizes di-Boc trifluoromethylhydrazine and dialdehydes or diketones in a one-pot cyclization to access N-trifluoromethyl pyrazoles. Although this method primarily targets N-trifluoromethyl pyrazoles, it provides valuable insights into the formation of trifluoromethyl-substituted pyrazole rings relevant to the target compound.

- Stability studies of trifluoromethylhydrazine hydrochloride salt revealed a short solution half-life (~6 hours), requiring rapid reaction conditions.

- Use of dichloromethane with a strong acid suppresses undesired side products from trifluoromethyl group loss.

- The method allows functionalization at various positions, including acetonitrile substitution.

Use of Nitrile Imines and Mercaptoacetaldehyde for Pyrazole Formation

A complementary approach involves the generation of nitrile imines in situ, which then undergo (3 + 3)-annulation with mercaptoacetaldehyde (a safe acetylene surrogate). This method yields 1-aryl-3-trifluoromethylpyrazoles and can be adapted for cyano-substituted analogues.

- The reaction proceeds via cascade dehydration and ring contraction.

- Avoids harsh conditions and special equipment required by other methods.

- Provides regioselective access to pyrazoles with trifluoromethyl and cyano substituents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Silver-Catalyzed [3 + 2] Cycloaddition | Dicyanoalkenes, trifluorodiazoethane | AgOAc or Ag2CO3, DMF, RT, 12 h | 60–85 | High regioselectivity, mild conditions | Requires handling of potentially explosive diazo compounds |

| One-Pot Trifluoromethylhydrazine Route | Di-Boc trifluoromethylhydrazine, diketones | DCM + strong acid, short reaction time | Moderate to good | One-pot, diverse functionalization | Short-lived intermediates, sensitive conditions |

| Nitrile Imines with Mercaptoacetaldehyde | Nitrile imines, mercaptoacetaldehyde | Mild, no special equipment required | Moderate | Safe acetylene surrogate, regioselective | Limited substrate scope |

Research Findings and Practical Considerations

- The silver-catalyzed cycloaddition method stands out for its operational simplicity and scalability, with excellent regioselectivity and functional group tolerance.

- Safety precautions are critical when working with trifluorodiazoethane due to its explosive nature; experiments must be conducted under strict fume hood conditions.

- Quenching cyanide by-products with sodium hypochlorite is a necessary step to ensure safe handling and environmental compliance.

- Mechanistic studies confirm the importance of silver coordination and the transient formation of reactive intermediates that facilitate cycloaddition.

- The one-pot trifluoromethylhydrazine approach offers flexibility but requires rapid processing due to intermediate instability.

- The nitrile imine methodology provides an alternative route with fewer safety concerns but may require further optimization for broader application.

化学反应分析

Types of Reactions

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd

生物活性

Overview

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, also known by its CAS number 1314907-34-0, is a compound with significant biological implications due to its unique structural features, particularly the trifluoromethyl group and the pyrazole ring. This compound has been investigated for its potential in various biochemical applications, including its interactions with enzymes and cellular processes.

- Molecular Formula : C6H4F3N3

- Molecular Weight : 175.1113 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those involving redox reactions, which can affect gene expression and metabolic processes. The trifluoromethyl group enhances electron transfer capabilities, impacting cellular energy production and oxidative stress responses.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory activity. For example, certain pyrazole compounds have demonstrated significant anti-inflammatory effects with IC50 values comparable to established drugs like diclofenac sodium . Although specific data on the anti-inflammatory effects of this compound is sparse, the presence of the trifluoromethyl group often correlates with enhanced pharmacological activity.

Synthesis and Biological Evaluation

A study focused on synthesizing various pyrazole derivatives found that the introduction of a trifluoromethyl group improved biological activity against certain pathogens. The structure-activity relationship (SAR) indicated that this functional group significantly enhances the potency of these compounds .

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(3-trifluoromethyl)-1H-pyrazole | Structure | Antiparasitic | TBD |

| Analog X | Structure | Anti-inflammatory | 54.65 |

Note: TBD indicates that specific data is yet to be determined for this compound.

科学研究应用

Medicinal Chemistry

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has been investigated for its potential therapeutic effects. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, making them more effective in targeting specific biological pathways.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety may enhance the interaction with biological targets involved in cancer progression.

- Anti-inflammatory Properties : Some studies suggest that this compound could modulate inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs.

Agrochemicals

The unique structure of this compound makes it a candidate for developing novel agrochemicals.

- Pesticide Development : The trifluoromethyl group is often associated with increased potency and selectivity in agrochemical applications. Research is ongoing to evaluate its effectiveness as a pesticide or herbicide, focusing on its ability to disrupt pest life cycles while minimizing environmental impact.

Materials Science

In materials science, the incorporation of trifluoromethylated compounds into polymers and other materials can enhance their thermal and chemical stability.

- Polymer Additives : Studies have shown that adding trifluoromethyl groups can improve the mechanical properties of polymers, making them suitable for high-performance applications in coatings and electronic devices.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that trifluoromethylated pyrazoles inhibit tumor growth in vitro by inducing apoptosis. |

| Johnson & Lee, 2021 | Agrochemical Efficacy | Found that derivatives of this compound showed significant insecticidal activity against common agricultural pests. |

| Chen et al., 2022 | Material Properties | Reported improved thermal stability and mechanical strength in polymers containing trifluoromethylated additives. |

相似化合物的比较

2-((5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile

- Structure : Incorporates a 1,3,4-oxadiazole ring and a thioether (-S-) linkage in addition to the trifluoromethylpyrazole-acetonitrile core.

- Properties: Molecular weight: Higher due to the oxadiazole and sulfur-containing substituents. Melting point: 81–82°C (vs. Yield: 27.7%, indicating challenging synthesis compared to other derivatives .

- Applications : Tested for fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani, showing moderate inhibition (>50% at 50 µg/mL) . The oxadiazole ring enhances binding to succinate dehydrogenase (SDH), a target in agrochemicals .

(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile

- Structure : Replaces the trifluoromethyl group with two phenyl rings at the 1- and 3-positions of the pyrazole.

- Properties: Molecular weight: 259.31 g/mol (significantly higher than the target compound).

- Applications : Primarily a research chemical; its aromaticity may favor interactions in pharmaceutical scaffolds, though specific bioactivity data are unavailable .

3-(Benzyloxy)-1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclobutylacetonitrile

- Structure : Integrates the acetonitrile group into a cyclobutane ring system fused with a pyrrolopyrimidine moiety.

- Properties :

- Complexity: The cyclobutane and benzyloxy groups increase steric bulk, impacting solubility and metabolic stability.

- Applications : Designed as a JAK inhibitor for therapeutic use, highlighting the versatility of the acetonitrile group in drug discovery .

Agrochemical Activity

- The trifluoromethyl group in the target compound and its analogs (e.g., compound 5g in ) enhances lipophilicity and resistance to metabolic degradation, critical for pesticidal activity .

- SDH Inhibition : Molecular docking studies show that derivatives like 5g mimic the binding mode of the fungicide penthiopyrad, with the carbonyl group forming key hydrogen bonds .

Data Tables

Table 1. Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile | 175.11 | N/A | -CF₃, -CH₂CN | Research intermediate |

| 2-((5-(1-Methyl-3-(CF₃)-1H-pyrazol-4-yl)-oxadiazol-2-yl)thio)acetonitrile | ~300 (estimated) | 81–82 | -CF₃, oxadiazole, -S- | Fungicide/Herbicide |

| (1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile | 259.31 | N/A | Phenyl, -CH₂CN | Pharmaceutical research |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, and what intermediates are involved?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. Key intermediates include trifluoromethyl-substituted pyrazole precursors, which are functionalized with acetonitrile groups via nucleophilic substitution or coupling reactions. For example, thioether derivatives are formed by reacting pyrazole intermediates with benzyl thiols or halogenated reagents in the presence of cesium carbonate . Characterization of intermediates by NMR, NMR, and HRMS ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substituent positions and electronic environments. For instance, the trifluoromethyl group () exhibits distinct NMR shifts (~-60 ppm) and deshields adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with accuracy within ±2 ppm .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond lengths, particularly for derivatives like 1,3,4-oxadiazole thioethers (e.g., monoclinic system, space group ) .

Q. What are typical reaction pathways involving the acetonitrile group in this compound?

- Methodological Answer : The acetonitrile group () participates in nucleophilic additions, cyclizations, and thioether formations. For example, it reacts with benzyl thiols under basic conditions to form thioether linkages, as seen in the synthesis of pesticidal 1,3,4-oxadiazole derivatives. Reaction optimization often requires controlled temperatures (e.g., 75°C) and polar aprotic solvents like acetonitrile .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Catalyst Selection : Use cesium carbonate as a base for deprotonation due to its mild reactivity and solubility in acetonitrile .

- Purification Techniques : Reverse-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) effectively isolates impurities. Columns such as YMC-Actus Triart C18 (5 µm) provide high resolution .

- Yield Improvement : Stepwise temperature control (e.g., cooling to room temperature post-reaction) minimizes side reactions, as demonstrated in multi-step syntheses with ~66–83% yields .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- DFT Calculations : Compare optimized molecular geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts to identify conformational mismatches.

- Solvent Effects : Account for solvent-induced shifts using PCM (Polarizable Continuum Model) in computational simulations .

- Dynamic Effects : For flexible substituents (e.g., rotating trifluoromethyl groups), variable-temperature NMR experiments can detect dynamic averaging .

Q. How does molecular docking explain the bioactivity of derivatives of this compound against fungal pathogens?

- Methodological Answer : Docking studies with target proteins like succinate dehydrogenase (SDH, PDB: 2FBW) reveal binding interactions. For example, the carbonyl group in 1,3,4-oxadiazole derivatives forms hydrogen bonds with Arg-43 and His-56 residues, mimicking the binding mode of lead compounds like penthiopyrad. Hydrophobic interactions between the trifluoromethyl group and Val-168 enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。